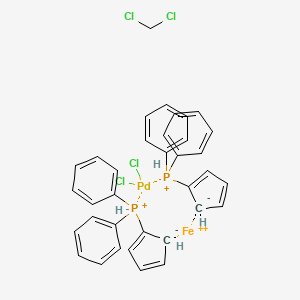![molecular formula C8H11Cl2N3 B13079379 (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride](/img/structure/B13079379.png)
(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H10N3·2HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine typically involves the reaction of o-phenylenediamine with formaldehyde and formic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring. The final product is obtained by the reduction of the intermediate with a suitable reducing agent.
Industrial Production Methods
In industrial settings, the production of (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various benzimidazole derivatives, which are important in the development of new materials and catalysts.
Biology
In biological research, the compound is used to study the structure-activity relationships of benzimidazole derivatives. It is also employed in the synthesis of bioactive molecules that exhibit antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Benzimidazole derivatives are known for their pharmacological activities, including anti-inflammatory, antiparasitic, and antifungal effects.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. It is also utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride
- (1H-Benzo[d]imidazol-5-yl)methanamine dihydrochloride
- (1H-Benzo[d]imidazol-6-yl)methanamine dihydrochloride
Uniqueness
(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11Cl2N3 |
|---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
1H-benzimidazol-4-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H |
InChI Key |
UERJIDOKTPVORP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate](/img/structure/B13079302.png)






![1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13079364.png)
![2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13079368.png)




![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079394.png)
